

# TIS108: A Molecular Probe into the Crosstalk of Plant Hormone Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TIS108

Cat. No.: B15607597

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**TIS108**, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone (SL) biosynthesis. By reducing endogenous SL levels, **TIS108** induces phenotypes in plants that mimic SL-deficient mutants, primarily characterized by increased shoot branching and suppressed root hair elongation.<sup>[1][2][3]</sup> This specific mode of action makes **TIS108** an invaluable chemical tool for dissecting the intricate network of plant hormone signaling. This technical guide provides a comprehensive overview of the effects of **TIS108** on the signaling pathways of major plant hormones, including strigolactones, jasmonic acid, gibberellins, salicylic acid, and auxin. It presents quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and potential applications in agriculture and drug development.

## TIS108 and Strigolactone Signaling

**TIS108** directly impacts the strigolactone signaling pathway by inhibiting the biosynthesis of SLs. This inhibition leads to a feedback response in the expression of SL biosynthesis and signaling genes.

## Quantitative Data: Gene Expression in *Arabidopsis thaliana*

Treatment of *Arabidopsis thaliana* roots with **TIS108** results in the upregulation of key SL biosynthesis genes, likely as a compensatory response to SL deficiency.[\[4\]](#)

Gene	Function	Fold Change (vs. Control)	Treatment Concentration
MAX3	Carotenoid cleavage dioxygenase 7 (CCD7) in SL biosynthesis	~2.5	3 $\mu$ M TIS108
MAX4	Carotenoid cleavage dioxygenase 8 (CCD8) in SL biosynthesis	~3.0	3 $\mu$ M TIS108
MAX2	F-box protein involved in SL signaling	No significant change	3 $\mu$ M TIS108

## Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of SL-related genes in *Arabidopsis* roots following **TIS108** treatment.

### 1. Plant Growth and Treatment:

- *Arabidopsis thaliana* (e.g., Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.
- Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
- For treatment, seedlings are transferred to fresh MS medium containing **TIS108** (e.g., 3  $\mu$ M) or a mock control (e.g., DMSO).
- Roots are harvested after a specified treatment period (e.g., 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C.

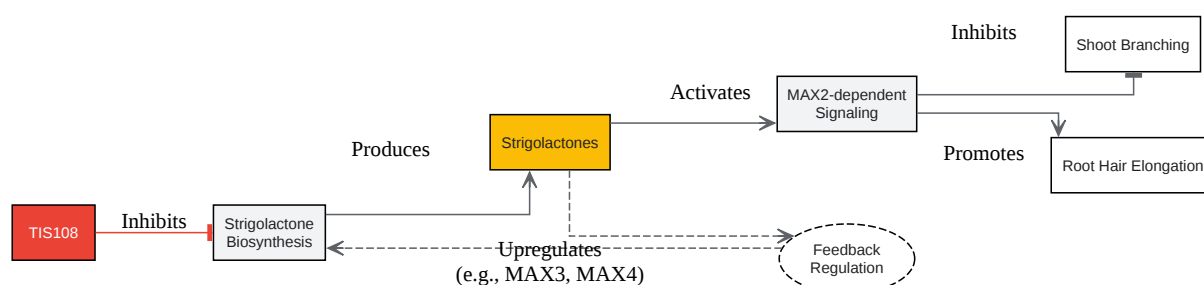
## 2. RNA Extraction and cDNA Synthesis:

- Total RNA is extracted from root tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
- RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
- First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

## 3. qRT-PCR:

- qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems StepOnePlus™).
- The reaction mixture typically contains cDNA template, gene-specific primers (for MAX3, MAX4, MAX2, and a reference gene like UBQ10), and a SYBR Green master mix.
- Cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Relative gene expression is calculated using the  $2^{-\Delta\Delta C_t}$  method, with the reference gene for normalization.[5]

## Signaling Pathway Diagram



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**TIS108** inhibits strigolactone biosynthesis, affecting downstream developmental processes.

## TIS108 and Jasmonic Acid (JA) Signaling

**TIS108**-mediated inhibition of SL biosynthesis has been shown to enhance plant defense responses, in part through the upregulation of the jasmonic acid pathway.

## Quantitative Data: Jasmonate Levels in Rice

Foliar application of **TIS108** on rice plants led to an increase in the levels of various jasmonates in the roots, correlating with decreased nematode infection.<sup>[6]</sup>

Jasmonate	Fold Change (vs. Mock)	Treatment
cis-OPDA	~2.5	3 $\mu$ M TIS108 (foliar spray)
JA	~2.0	3 $\mu$ M TIS108 (foliar spray)
JA-Ile	~1.5	3 $\mu$ M TIS108 (foliar spray)

## Experimental Protocol: Plant Hormone Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of jasmonates in plant tissues.

### 1. Sample Preparation:

- Plant tissue (e.g., rice roots) is harvested, weighed, and immediately frozen in liquid nitrogen.
- The tissue is homogenized to a fine powder.
- Hormones are extracted using a suitable solvent (e.g., methanol/water/formic acid mixture).
- Stable isotope-labeled internal standards are added for accurate quantification.

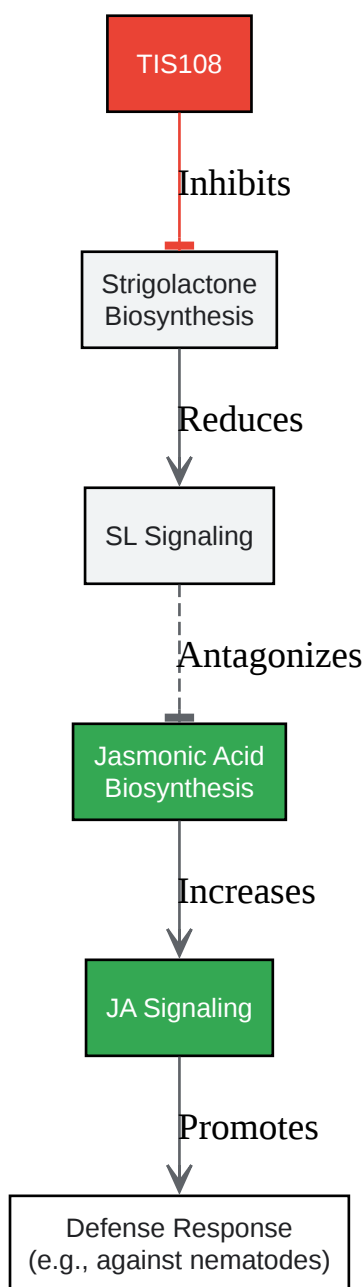
### 2. Solid-Phase Extraction (SPE):

- The crude extract is passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering compounds.
- The hormones are eluted with a solvent such as methanol.

### 3. LC-MS/MS Analysis:

- The purified extract is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separation is achieved on a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
- Hormones are detected and quantified using multiple reaction monitoring (MRM) based on their specific precursor-to-product ion transitions.

## Signaling Pathway Diagram



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**TIS108** enhances JA-mediated defense by inhibiting the antagonistic effect of SLs.

## TIS108 and Gibberellin (GA) Signaling

The interaction between SLs and gibberellins is crucial for certain developmental processes, such as cotton fiber elongation, where SLs act downstream of GAs.

## Quantitative Data: Gene Expression in Cotton Fibers

In cotton, the application of **TIS108** counteracts the positive effect of the synthetic SL analog GR24 on genes involved in very-long-chain fatty acid (VLCFA) biosynthesis, which is essential for fiber elongation.<sup>[7]</sup>

Gene Family	Effect of GR24	Effect of TIS108
KCS (Ketoacyl-CoA synthase)	Upregulation	Downregulation

## Experimental Protocol: RNA-Sequencing (RNA-Seq) Analysis

This protocol describes the workflow for transcriptome analysis to identify differentially expressed genes in response to **TIS108** treatment.

### 1. Sample Collection and RNA Extraction:

- Cotton ovules are cultured in vitro and treated with **TIS108**, GR24, or a control solution.
- Fibers are harvested at a specific developmental stage (e.g., 10 days post-anthesis).
- Total RNA is extracted as described in section 1.2.

### 2. Library Preparation and Sequencing:

- mRNA is enriched from total RNA using oligo(dT) magnetic beads.
- Sequencing libraries are prepared using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).
- The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

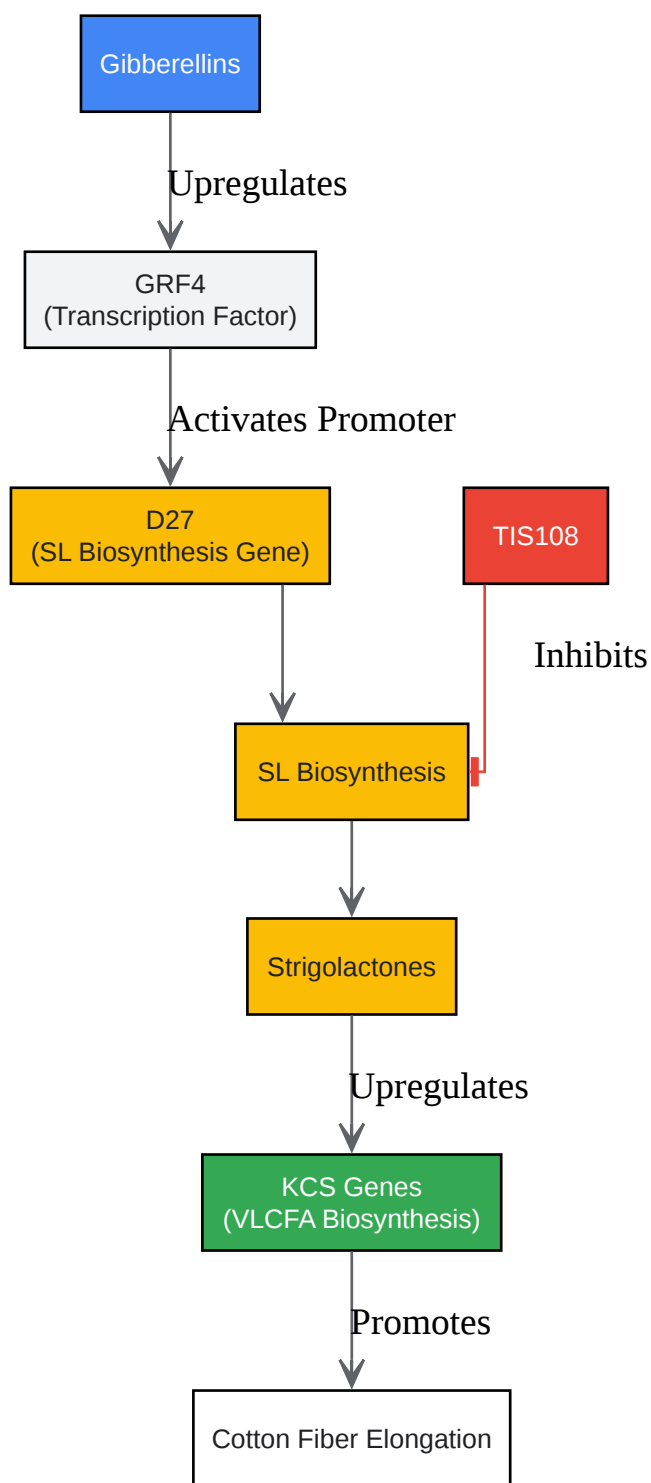
### 3. Bioinformatic Analysis:

- Raw sequencing reads are quality-controlled and trimmed.
- Reads are aligned to the cotton reference genome.

- Gene expression levels are quantified (e.g., as transcripts per million, TPM).
- Differentially expressed genes (DEGs) between treatments are identified using statistical packages like DESeq2 or edgeR.
- Functional annotation and pathway analysis of DEGs are performed using databases such as Gene Ontology (GO) and KEGG.

## Signaling Pathway Diagram





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GA-induced SL biosynthesis promotes cotton fiber elongation, a process inhibited by **TIS108**.

## TIS108 and Salicylic Acid (SA) Signaling

Endogenous SLs appear to play a positive role in salicylic acid-mediated disease resistance. **TIS108** treatment can attenuate this defense response.

## Quantitative Data: Disease Resistance in *Arabidopsis thaliana*

Treatment of *Arabidopsis* with **TIS108** increases susceptibility to the bacterial pathogen *Pseudomonas syringae* pv. tomato (Pst) DC3000.[1]

Treatment	Bacterial Titer (CFU/cm <sup>2</sup> )
Control (DMSO)	Lower
1 $\mu$ M TIS108	Significantly Higher
10 $\mu$ M TIS108	Significantly Higher

Note: While **TIS108** treatment alone did not significantly alter the expression of SA-responsive genes like PR1, PR2, and PR5 in the absence of a pathogen, it suppressed the overall disease resistance, suggesting a role for SLs in priming or potentiating the SA-mediated defense response.[1]

## Experimental Protocol: Plant Pathogen Assay

This protocol details the methodology for assessing disease resistance in *Arabidopsis* following **TIS108** treatment.

### 1. Plant Growth and Treatment:

- *Arabidopsis thaliana* plants are grown under controlled environmental conditions for 3-4 weeks.
- Plants are treated with **TIS108** (e.g., 1  $\mu$ M and 10  $\mu$ M) or a mock solution by soil drenching 3 days prior to inoculation.

### 2. Pathogen Inoculation:

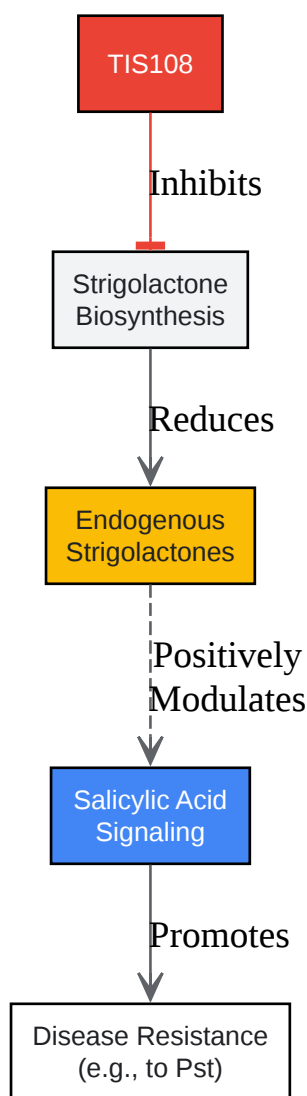
- *Pseudomonas syringae* pv. tomato DC3000 is cultured to a specific optical density.

- The bacterial suspension is infiltrated into the abaxial side of the leaves using a needleless syringe.

### 3. Quantification of Bacterial Growth:

- Leaf discs are collected from inoculated leaves at different time points (e.g., 0 and 3 days post-inoculation).
- The leaf discs are homogenized in a sterile buffer.
- Serial dilutions of the homogenate are plated on appropriate growth media (e.g., King's B medium with antibiotics).
- Colony-forming units (CFUs) are counted after incubation to determine the bacterial titer per unit leaf area.

## Signaling Pathway Diagram



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**TIS108** reduces disease resistance by inhibiting the production of SLs, which positively modulate SA signaling.

## TIS108 and Auxin Signaling

The interplay between strigolactones and auxin is complex, with evidence suggesting that SLs can modulate auxin transport and signaling to fine-tune plant architecture.

## Quantitative Data: Gene Expression in Tall Fescue under Drought

Under drought conditions, **TIS108** treatment in tall fescue led to the differential expression of genes related to auxin signaling.[8]

Gene Family	Effect of TIS108 under Drought
AUX (Auxin signaling inhibitor)	Induced
ARF (Auxin response factor)	Significantly Inhibited

## Experimental Protocol: Hydroponic System for Root Growth Analysis

This protocol describes a hydroponic setup for studying the effects of **TIS108** on root development and gene expression under controlled stress conditions.

### 1. Plant Culture:

- Tall fescue seedlings are grown in a hydroponic solution.
- The solution is continuously aerated and replaced regularly.

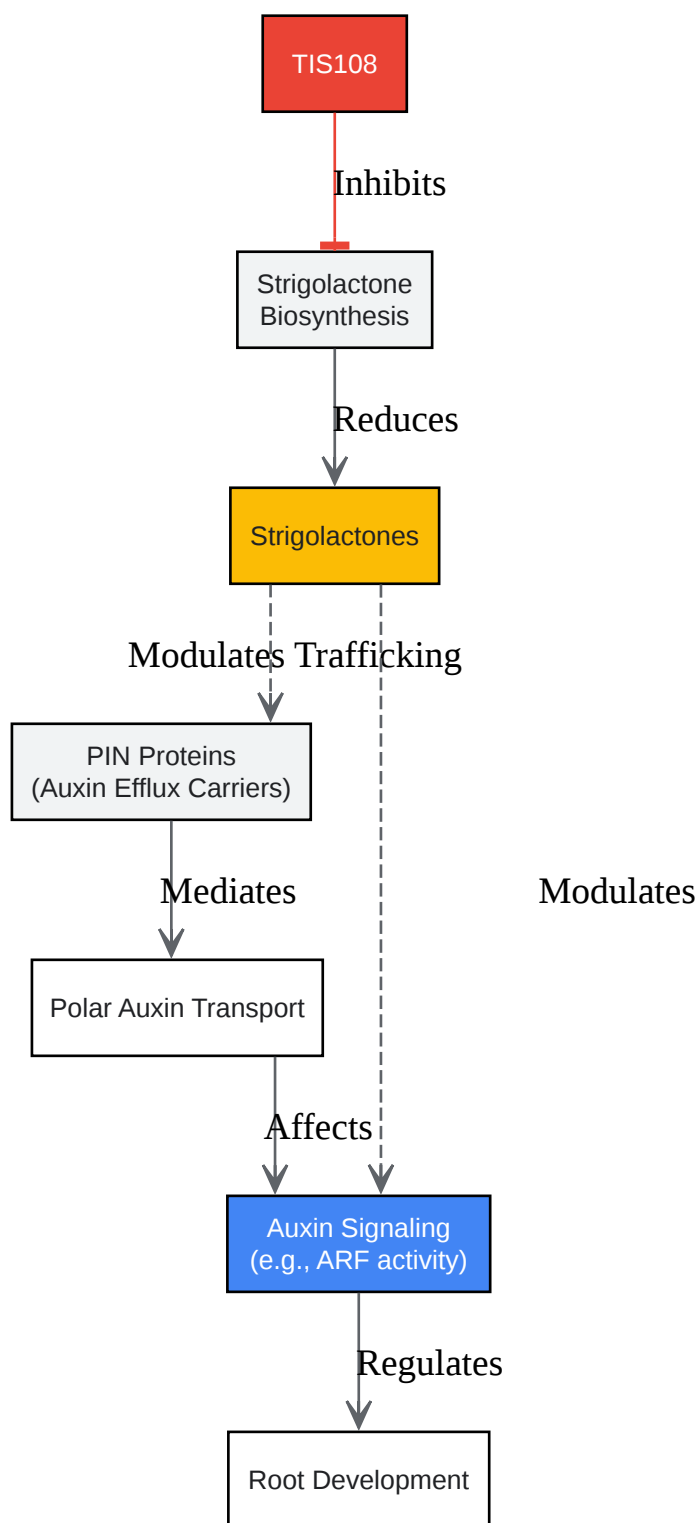
### 2. Treatment Application:

- Drought stress is simulated by adding polyethylene glycol (PEG) 6000 to the hydroponic solution.
- TIS108** (e.g., 5  $\mu$ M) is added to the solution for the inhibitor treatment group.

### 3. Root Phenotyping and Gene Expression Analysis:

- Root morphology (total length, surface area, volume, number of tips) is analyzed using a root scanner and appropriate software.
- Root tissues are harvested for RNA extraction and qRT-PCR or RNA-Seq analysis as described in previous sections.

## Signaling Pathway Diagram



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**TIS108**, by reducing SLs, can indirectly affect auxin signaling and transport, thereby influencing root development.

## Conclusion and Future Perspectives

**TIS108** serves as a powerful tool for elucidating the intricate crosstalk between strigolactones and other key plant hormones. The quantitative data and methodologies presented in this guide offer a foundation for researchers to further explore these interactions. Future research should focus on the direct molecular targets of **TIS108** beyond its known effects on cytochrome P450s involved in SL biosynthesis to fully understand its specificity. Moreover, expanding the investigation of **TIS108**'s impact on cytokinin and ethylene signaling pathways will provide a more complete picture of its role in the broader context of plant development and stress responses. The continued use of **TIS108** in genetic and molecular studies will undoubtedly uncover novel regulatory nodes within the plant hormone signaling network, paving the way for innovative strategies in crop improvement and the development of novel plant growth regulators.

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- To cite this document: BenchChem. [TIS108: A Molecular Probe into the Crosstalk of Plant Hormone Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607597#tis108-s-effect-on-plant-hormone-signaling]

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